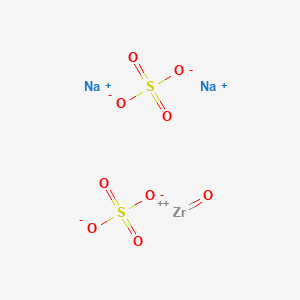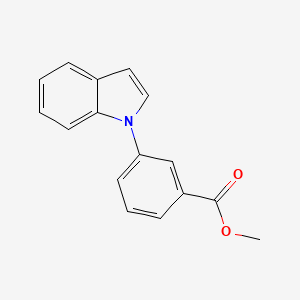
Methyl 3-(1H-indol-1-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1H-indol-1-yl)benzoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring attached to a benzoate ester, making it a valuable scaffold in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-indol-1-yl)benzoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. In this process, phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring. For this compound, the starting materials would include methyl benzoate and phenylhydrazine, with the reaction catalyzed by an acid such as hydrochloric acid or methanesulfonic acid .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions
Methyl 3-(1H-indol-1-yl)benzoate can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophiles due to its electron-rich nature. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of amides, alcohols, or other esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution: Reagents like ammonia or primary amines for amide formation.
Major Products Formed
Nitration: Nitro derivatives of the indole ring.
Bromination: Brominated indole derivatives.
Oxidation: Oxidized products such as carboxylic acids or aldehydes.
Reduction: Reduced products such as alcohols or amines.
科学研究应用
Methyl 3-(1H-indol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 3-(1H-indol-1-yl)benzoate involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. For example, indole derivatives are known to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
相似化合物的比较
Methyl 3-(1H-indol-1-yl)benzoate can be compared with other indole derivatives, such as:
- Methyl 4-(1H-indol-1-yl)benzoate
- Methyl 5-(1H-indol-1-yl)benzoate
- Methyl 6-(1H-indol-1-yl)benzoate
These compounds share a similar indole structure but differ in the position of the indole ring attachment on the benzoate ester. The unique position of the indole ring in this compound can lead to different chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C16H13NO2 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
methyl 3-indol-1-ylbenzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)13-6-4-7-14(11-13)17-10-9-12-5-2-3-8-15(12)17/h2-11H,1H3 |
InChI 键 |
UWDCEBMTYCMENY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



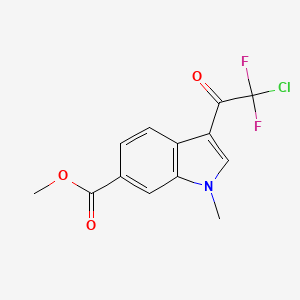

![10H-10-(4-Fluorophenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14126321.png)
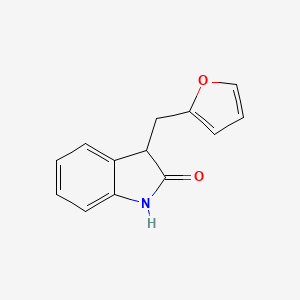
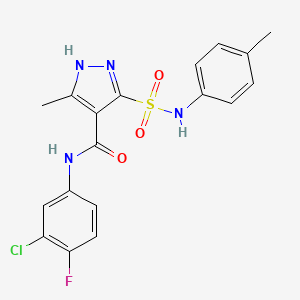
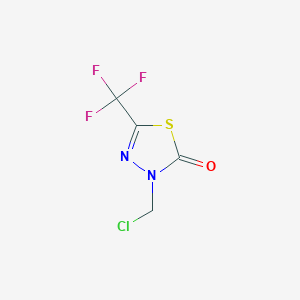
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14126343.png)
![4-(3-methoxyphenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14126349.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/structure/B14126355.png)

![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14126362.png)

